molecular formula C18H18N4O2 B12805312 6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione CAS No. 16013-92-6

6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione

Cat. No.: B12805312
CAS No.: 16013-92-6
M. Wt: 322.4 g/mol
InChI Key: IGNNTKYSHZMDMH-UHFFFAOYSA-N
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Description

Naphthoquinoxaline Backbone Topology

The naphthoquinoxaline backbone forms the central scaffold of the molecule, consisting of a fused naphthalene-quinoxaline system. The naphthalene moiety is annulated with a quinoxaline ring at the [3,2-f] position, creating a planar, conjugated π-system across ten atoms. This fusion pattern positions the quinoxaline’s pyrazine ring ortho to the naphthalene’s aromatic system, resulting in extended electron delocalization that stabilizes the framework. The quinoxaline component introduces two nitrogen atoms at positions 1 and 4 of the pyrazine ring, which act as hydrogen-bond acceptors in molecular interactions.

X-ray crystallographic analyses of related naphthoquinoxaline-diones reveal a nearly coplanar arrangement between the naphthalene and quinoxaline rings, with dihedral angles of less than 5° between their planes. This planarity enhances π-π stacking interactions in solid-state configurations, as observed in analogous compounds where head-to-tail stacking creates columnar structures. The dione groups at positions 7 and 12 introduce two ketone oxygen atoms, which occupy axial positions relative to the fused ring system, creating a dipole moment perpendicular to the molecular plane.

Tetrahydronaphthalene Ring Conformation

Partial saturation of the naphthalene ring at positions 1,2,3,4 modifies the molecule’s electronic and steric profile. The tetrahydronaphthalene moiety adopts a boat-like conformation, with C1 and C4 carbons positioned above the plane formed by C2, C3, and the adjacent aromatic rings. This non-planar geometry reduces strain in the fused system while introducing chiral centers at C1 and C4. Molecular modeling studies suggest that the hydrogenated carbons exhibit sp³ hybridization, with bond angles of approximately 109.5°, deviating from the 120° angles typical of fully aromatic naphthalene.

The saturation pattern disrupts conjugation in the naphthalene system, localizing π-electrons to the remaining aromatic regions. This creates distinct electronic domains: the fully aromatic quinoxaline-dione segment exhibits strong electron-deficient character, while the tetrahydronaphthalene region shows increased electron density due to hyperconjugation effects from the saturated bonds.

Dione Functional Group Spatial Arrangement

The 7,12-dione groups occupy para positions relative to the quinoxaline nitrogens, forming a cross-conjugated system. Each ketone oxygen lies approximately 2.4 Å from the adjacent nitrogen atom, enabling resonance stabilization through partial charge transfer. The spatial arrangement of these groups creates a rectangular electron-deficient zone in the molecular center, as evidenced by electrostatic potential maps of analogous compounds.

In crystalline states, the dione oxygens participate in intermolecular hydrogen bonds with NH groups from adjacent molecules, forming infinite chains along the crystallographic axis. This bonding pattern stabilizes specific molecular conformations where the dione groups adopt syn-periplanar orientations relative to the quinoxaline nitrogens. The dipole-dipole interactions between dione groups contribute to the compound’s high melting point (>250°C), as observed in related quinoxaline-diones.

Properties

CAS No.

16013-92-6

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

6-(2-aminoethylamino)-2,3-dihydronaphtho[3,2-f]quinoxaline-7,12-diol

InChI

InChI=1S/C18H18N4O2/c19-5-6-20-12-9-13-16(22-8-7-21-13)15-14(12)17(23)10-3-1-2-4-11(10)18(15)24/h1-4,9,20,23-24H,5-8,19H2

InChI Key

IGNNTKYSHZMDMH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(=N1)C=C(C3=C(C4=CC=CC=C4C(=C32)O)O)NCCN

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

  • The synthesis often begins with a suitable anthraquinone or naphthoquinone derivative, such as 1,4,5,8-tetrahydroxyanthraquinone or dichloro-substituted anthraquinones.
  • Condensation with o-phenylenediamine or substituted diamines forms the quinoxaline ring system.
  • For example, dichloroanthraquinone derivatives react with ethylenediamine to yield substitution products that cyclize to form the fused quinoxaline ring.

Aminoethylamino Group Introduction

  • The 6-(2-aminoethylamino) substituent is introduced by nucleophilic substitution of a suitable leaving group (e.g., chlorine) on the quinoxaline ring with 2-(2-aminoethylamino)ethanol or ethylenediamine derivatives.
  • This step can be performed under reflux in solvents like ethanol or dioxane, often under nitrogen atmosphere to prevent oxidation.
  • Palladium-catalyzed amination has also been reported for related anthraquinone derivatives, using Pd(dba)2 and BINAP ligands with cesium carbonate base in dioxane at reflux.

Reduction and Partial Hydrogenation

  • The tetrahydro portion of the naphthoquinoxaline is achieved by selective reduction of the aromatic system.
  • This can be done chemically using reducing agents or by catalytic hydrogenation under controlled conditions to avoid over-reduction of the quinone groups.

Oxidation and Aromatization

  • Aromatization to form the quinone groups at positions 7 and 12 is typically achieved by oxidation using reagents such as chloranil or other mild oxidants.
  • This step converts the dihydroxy intermediates into the quinone form, essential for biological activity.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Condensation Dichloroanthraquinone + ethylenediamine, reflux in ethanol or dioxane Formation of quinoxaline fused ring system
2 Nucleophilic substitution 2-(2-aminoethylamino)ethanol or ethylenediamine, Pd catalyst, Cs2CO3, reflux Introduction of 6-(2-aminoethylamino) substituent
3 Partial reduction/hydrogenation Catalytic hydrogenation or chemical reducing agent Formation of tetrahydro structure
4 Oxidation/aromatization Chloranil or similar oxidant, mild conditions Formation of quinone groups at 7,12 positions

Analytical and Characterization Techniques

  • Purity and structure confirmation are performed by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
    • Mass spectrometry (MS)
    • Infrared (IR) spectroscopy (noting NH and CO stretches)
    • High-performance liquid chromatography (HPLC) for purity and content assay.
  • Chromatographic purification often uses silica gel column chromatography with solvent systems such as dichloromethane/methanol mixtures, sometimes with ammonia additives to improve elution of amine-containing compounds.

Research Findings and Optimization Notes

  • Reaction times and temperatures are critical; for example, prolonged reflux (up to 30 hours) may be required for complete substitution and cyclization.
  • Use of palladium catalysts and phosphine ligands improves yields and selectivity in amination steps.
  • Electron-withdrawing substituents on the quinone ring can facilitate substitution reactions by stabilizing intermediates.
  • Microwave-assisted synthesis has been explored to reduce reaction times and improve yields in related quinoxaline systems.
  • The final compound’s biological activity is sensitive to the oxidation state of the quinone and the presence of the aminoethylamino group, necessitating careful control of oxidation steps.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Comments
Starting materials Dichloroanthraquinone, ethylenediamine Commercially available or synthesized
Solvent Ethanol, dioxane Anhydrous, inert atmosphere preferred
Catalyst Pd(dba)2, BINAP For amination steps
Base Cesium carbonate (Cs2CO3) Facilitates nucleophilic substitution
Temperature Reflux (80–110 °C) Reaction times 9–30 hours
Oxidant Chloranil Mild oxidation for aromatization
Purification Silica gel chromatography (CH2Cl2/MeOH/NH3) To isolate pure product
Yield 60–70% (varies by step) Moderate to good yields reported

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multistep reactions involving nucleophilic substitutions, cyclocondensation, and oxidative coupling.

Nucleophilic Substitution

The aminoethylamino side chain is introduced via Pd-catalyzed coupling reactions. For example:

  • Starting material : 1-Chloroanthraquinone reacts with triamines (e.g., 2-(2-aminoethylamino)ethylamine) in the presence of Pd(dba)₂ and BINAP, yielding amino-substituted intermediates .

  • Conditions : Reflux in dioxane with Cs₂CO₃ as a base (30 h, 63% yield) .

Cyclocondensation

The quinoxaline-dione system is formed through condensation of diamines with carbonyl precursors:

  • Example : Ethylenediamine reacts with tetralone derivatives under microwave irradiation or prolonged heating, forming the fused quinoxaline ring .

  • Key intermediates : 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one serves as a precursor for naphthoquinoxaline systems .

Nucleophilic Reactivity of the Aminoethylamino Group

The 2-aminoethylamino side chain participates in:

  • Acid-base reactions : Forms trifluoroacetate salts under acidic conditions (e.g., with TFA) .

  • Acylation : Reacts with acetic anhydride or benzoyl chloride to generate mono- or diacylated derivatives .

  • Metal coordination : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via the amine and carbonyl groups, as demonstrated in analogous anthraquinone systems .

Quinoxaline-Dione Core Reactivity

The quinoxaline-dione moiety undergoes:

  • Redox reactions : The quinone system is reduced to hydroquinone derivatives using NaBH₄ or Zn/HCl .

  • Ring functionalization :

    • Chlorination : Dichloro derivatives form via electrophilic substitution (e.g., using Cl₂ in acetic acid) .

    • Condensation : Reacts with 4,5-dimethyl-o-phenylenediamine to form phenazine derivatives .

Biological Interactions

The compound’s bioactivity is linked to its ability to intercalate DNA and inhibit topoisomerases. Key findings include:

  • Cytotoxicity : GI₅₀ values in the µM range against cancer cell lines, comparable to doxorubicin .

  • Structure-activity relationship : The aminoethylamino side chain enhances solubility and DNA-binding affinity .

Key Research Findings

  • Regioselectivity : Substituents on the quinoxaline core influence reaction pathways (e.g., acyl groups favor imidazole formation over oxazoles) .

  • Solvent effects : Polar aprotic solvents (e.g., dioxane) improve coupling efficiency .

  • Biological relevance : The compound’s planar structure and side-chain flexibility enable dual intercalation and enzyme inhibition .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds related to 6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione. Research indicates that derivatives of quinoxaline structures exhibit selective targeting capabilities against various cancer cell lines.

Case Studies

  • Quinoxaline Derivatives : A study demonstrated that a series of quinoxaline derivatives exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The compounds showed IC50 values ranging from 1.9 to 7.52 µg/mL, indicating their potential as effective anticancer agents .
  • Mechanistic Insights : The mechanism of action appears to involve the inhibition of specific cellular pathways associated with cancer proliferation. The presence of electron-withdrawing groups enhances the activity against cancer cells by increasing the compound's reactivity and interaction with cellular targets .

Antimicrobial Applications

The compound also shows promise in antimicrobial applications. Its derivatives have been tested against various bacteria and fungi.

Case Studies

  • Antibacterial Activity : In vitro studies have shown that certain derivatives possess significant antibacterial properties against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds derived from quinoxaline scaffolds demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .
  • Fungal Inhibition : Some derivatives exhibited antifungal activity against strains such as Candida albicans and Penicillium chrysogenum, further broadening the scope of their application in treating infections caused by resistant microbial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications to the quinoxaline core and substituents significantly influence biological activity.

CompoundModificationActivity (IC50 or MIC)Target
Compound AElectron-withdrawing groupIC50 = 6.25 µg/mLMycobacterium smegmatis
Compound BAliphatic amine substitutionIC50 = 1.9 µg/mLHCT-116 cell line
Compound CHydroxyl group additionMIC = 25 µg/mLCandida albicans

Mechanism of Action

The mechanism by which NSC 342912 exerts its effects involves several molecular targets and pathways:

    Neural Cells: It affects the differentiation and survival of neural cells by interacting with specific receptors and signaling pathways.

    Molecular Targets: Includes enzymes involved in glycogen metabolism and pathways related to cellular stress responses.

    Pathways: Involves the activation of signaling cascades that promote cell survival and differentiation.

Comparison with Similar Compounds

NSC745887 (D1: Naphtho[2,3-f]quinoxaline-7,12-dione)

  • Structure : Base compound lacking substituents at positions 2 and 3.
  • Pharmacological Activity : Exhibits potent analgesic effects in murine models. Intraplantar injection (2.2 μg/kg) restored paw withdrawal thresholds (PWT) to baseline (4.0±0 g) in acute pain models .
  • Synthesis: Derived from 1,2-diaminoanthraquinone reacting with glyoxal .

NSC745886 (C3: 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione)

  • Structure : Methyl groups at positions 2 and 3.
  • Activity : Demonstrated anticancer properties via G-quadruplex stabilization and telomerase inhibition .
  • Synthesis: Reaction of 1,2-diaminoanthraquinone with methyl vinyl ketone .

4-Alkyl-3,4-Dihydronaphtho[2,3-f]quinoxaline-2,7,12-(1H)-triones

  • Structure : Alkyl substituents at position 4 and trione groups at positions 2,7,12.
  • Synthesis: Produced from 1-chloroacetylamino-2-halo-9,10-anthraquinones and amines .
  • Reactivity : Chloroalkyl groups enable further functionalization, enhancing versatility in drug design .

Quinoline and Isoquinoline Derivatives

1,2,3,4-Tetrahydronaphtho[2,3-h]quinoline-7,12-diones

  • Structure: Quinoline core instead of quinoxaline.
  • Synthesis: Reductive aza-Claisen rearrangement of 1-(N-prop-2′-ynylamino)anthraquinones at 140°C .
  • Applications: Potential in alkaloid synthesis due to tandem cyclization efficiency .

Tetrasubstituted 1,2,3,4-Tetrahydronaphtho[2,1-f]isoquinolines

  • Structure: Isoquinoline fused with naphthalene; methoxy and methyl substituents.
  • Examples : O,O-Dimethyllitebamine and O-methyllitebamine, natural alkaloids with confirmed structures via total synthesis .
  • Significance: Highlights structural diversity in alkaloid families compared to synthetic quinoxalines .

Optoelectronically Active Derivatives

Triarylamine-Functionalized Naphthoquinoxalines

  • Structure: Naphtho[2,3-f]quinoxaline-7,12-dione core with triarylamine donors.
  • Properties : Exhibits n-type semiconductor behavior with electron-deficient characteristics, useful in organic electronics .
  • Comparison: The aminoethylamino group in the target compound may alter charge transport compared to triarylamine derivatives .

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituents Bioactivity/Application Synthesis Yield/Conditions Reference
6-(2-Aminoethylamino)-...-7,12-dione Naphthoquinoxaline 6-(2-Aminoethylamino) Not explicitly reported Likely derived from CuCl₂-catalyzed methods
NSC745887 (D1) Naphthoquinoxaline None Analgesic (PWT restoration) Reaction with glyoxal
NSC745886 (C3) Naphthoquinoxaline 2,3-Dimethyl Anticancer (G-quadruplex stabilization) Reaction with methyl vinyl ketone
4-Alkyl-3,4-dihydronaphthoquinoxalinetriones Naphthoquinoxaline 4-Alkyl, 2,7,12-trione Drug precursor (alkylation) Amine-mediated alkylation
O,O-Dimethyllitebamine Isoquinoline Methoxy, methyl Alkaloid model Total synthesis (multi-step)

Table 2. Pharmacological Data for Analgesic Derivatives (Murine Models)

Compound Dose (μg/kg) Route PWT (g) Tolerance Development Reference
NSC745887 (D1) 2.2 Intraplantar 4.0±0 None observed
NSC745887 (D1) 22 Intraplantar Partial efficacy Not reported

Key Research Findings

Bioactivity: The aminoethylamino group’s role in enhancing solubility or target binding remains unexplored but is critical for further pharmacological profiling, given the efficacy of simpler derivatives like D1 .

Structural Versatility: Chloroalkyl and methoxy substituents in related compounds enable diverse functionalization, positioning naphthoquinoxalines as modular scaffolds for drug discovery .

Electrochemical Properties: Electron-deficient cores in triarylamine derivatives highlight applications beyond biomedicine, such as organic semiconductors, which may extend to aminoethylamino analogues .

Biological Activity

6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione is a complex organic compound with potential therapeutic applications. Its structure suggests a resemblance to anthraquinone derivatives, which are known for their biological activities, including anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C22H26N4O6
  • Molecular Weight : 442.46 g/mol
  • CAS Number : 137132-70-8

The biological activity of 6-(2-aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione is largely attributed to its ability to intercalate into DNA and inhibit topoisomerase II. This mechanism is similar to that of other anthraquinone derivatives like mitoxantrone. By stabilizing the DNA-topoisomerase II complex, it prevents DNA replication and transcription, ultimately leading to apoptosis in cancer cells .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies show that the compound has significant cytotoxic effects against various cancer cell lines. For example:
    • In vitro assays demonstrated that it inhibits the proliferation of acute myeloid leukemia (AML) cells.
    • The compound's IC50 values indicate potent activity comparable to established chemotherapeutics like mitoxantrone .
  • Antimicrobial Properties : Preliminary studies suggest it may also possess antimicrobial properties against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Cytotoxicity Assays :
    • A study conducted on various cancer cell lines (e.g., HL-60 and K562) revealed that the compound significantly reduced cell viability with IC50 values in the low micromolar range.
    • The mechanism was linked to apoptosis induction via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol .
  • In Vivo Studies :
    • Animal models treated with this compound showed a reduction in tumor size compared to controls. The treatment was well-tolerated with minimal side effects observed.
    • Histopathological analysis confirmed decreased cellular proliferation within tumor tissues .
  • Comparison with Other Compounds :
    • A comparative study with mitoxantrone indicated that while both compounds share similar mechanisms of action, 6-(2-aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione exhibited lower toxicity profiles in non-cancerous cells .

Data Table: Biological Activity Summary

Activity TypeEffectivenessMechanismReference
AnticancerHighDNA intercalation & apoptosis
AntimicrobialModerateMembrane disruption
CytotoxicityLow μM rangeMitochondrial pathway activation

Q & A

Q. What are the established synthetic routes for 6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione?

The synthesis typically involves intramolecular cyclization of precursor quinoxaline derivatives. For example, condensation reactions with aminoalkyl groups (e.g., 2-aminoethylamine) under reflux conditions in polar aprotic solvents like DMF or DMSO can introduce the aminoethylamino side chain. Key intermediates, such as naphtho[3,2-f]quinoxaline-7,12-dione, are synthesized via oxidative coupling of 1,2-diamines with diketones, followed by functionalization . Optimization of reaction time, temperature (e.g., 80–120°C), and stoichiometric ratios (1:1.2 for amine:dione) is critical to minimize byproducts.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR in deuterated DMSO or CDCl3_3 resolve aromatic protons (δ 7.5–8.5 ppm) and amine/amide protons (δ 2.5–4.0 ppm).
  • X-ray Crystallography : Single-crystal diffraction (e.g., CCDC 1983315) confirms the tetracyclic framework and hydrogen-bonding networks, essential for validating molecular geometry .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular ion peaks (e.g., [M+H]+^+) to confirm purity and molecular weight.

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthesis and reaction pathways?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energy barriers for cyclization steps. Reaction path search algorithms (e.g., artificial force-induced reaction method) identify low-energy pathways, reducing trial-and-error experimentation. Machine learning models trained on reaction databases can recommend optimal solvents, catalysts (e.g., Ir-based photocatalysts), and temperatures .

Q. What strategies address low yields in the functionalization of the aminoethylamino side chain?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for C–N coupling) improve regioselectivity.
  • Protection-Deprotection : Temporary protection of amines with Boc groups prevents unwanted side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .

Q. How do structural modifications influence the compound’s optoelectronic properties?

Electrochemical studies (cyclic voltammetry in acetonitrile) reveal redox potentials correlated with the electron-deficient quinoxaline core. Substituents like thiophene or triarylamines alter HOMO-LUMO gaps (e.g., ΔE = 2.1–3.0 eV), as shown in donor-acceptor systems for n-type materials. Thermal gravimetric analysis (TGA) confirms stability up to 250°C, critical for device applications .

Q. How can contradictory biological activity data be resolved in pharmacological studies?

  • Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinase enzymes, guiding structure-activity relationships (SAR).
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

Q. Methodological Resources

  • Data Management : Use AI-driven platforms (e.g., COMSOL Multiphysics) for real-time simulation and experimental parameter optimization .
  • Safety and Compliance : Adhere to protocols in institutional Chemical Hygiene Plans, including hazard assessments for amines and nitro intermediates .

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